7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, also known as MTP, is a novel small molecule drug candidate that has been studied for its potential therapeutic applications in a variety of diseases. MTP is a heterocyclic compound containing a pyrazolopyridine nucleus and a methoxy substituent. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, it has been reported to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s diseases.
Mechanism Of Action
The exact mechanism of action of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is not yet fully understood. However, it is believed to act by targeting multiple pathways, including NF-κB and MAPK signaling pathways. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has been reported to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β. In addition, it has been found to induce apoptosis in cancer cells. It has also been reported to possess anti-bacterial activity against several Gram-positive and Gram-negative bacteria.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine in laboratory experiments include its low cost and ease of synthesis. In addition, it has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. The main limitation of using 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine in laboratory experiments is that the exact mechanism of action is not yet fully understood.
Future Directions
Future research on 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine should focus on further elucidating its mechanism of action, as well as on exploring its potential therapeutic applications in various diseases. In addition, further studies should be conducted to investigate its pharmacokinetics, pharmacodynamics, and safety profile. Furthermore, studies should be conducted to investigate its potential synergistic effects with other drugs. Finally, further studies should be conducted to explore its potential applications in drug delivery systems.
Scientific Research Applications
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has been studied for its potential therapeutic applications in a variety of diseases. In recent years, it has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer activities. It has been reported to possess anti-inflammatory activity in a variety of animal models, including mouse models of arthritis and airway inflammation. It has also been found to possess anti-bacterial activity against several Gram-positive and Gram-negative bacteria. In addition, it has been reported to possess anti-cancer activity in cell culture models of various types of cancer.
properties
IUPAC Name |
7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-10-5-6-13-9-8-14-15(12(9)10)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEVWKADSHOEBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=NN2C3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162354 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1416714-51-6 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201162354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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